4-Methoxyphenethylmagnesium bromide
Overview
Description
4-Methoxyphenethylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. This compound is particularly useful in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyphenethylmagnesium bromide is typically prepared by reacting 4-bromoanisole (1-bromo-4-methoxybenzene) with magnesium metal in a dry ether or tetrahydrofuran (THF) solvent . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The magnesium metal is activated by stirring with iodine or a small amount of the bromoanisole before the main reaction .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenethylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Dry ether or THF is typically used.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Biaryl Compounds: Formed from coupling reactions.
Substituted Aromatics: Formed from substitution reactions.
Scientific Research Applications
4-Methoxyphenethylmagnesium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxyphenethylmagnesium bromide involves its role as a nucleophile. The magnesium atom carries a partial positive charge, making the carbon atom nucleophilic. This allows the compound to attack electrophilic centers in other molecules, forming new carbon-carbon bonds . The methoxy group on the phenyl ring provides additional stabilization to the intermediate species formed during these reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
- 4-Methoxybenzylmagnesium chloride
Uniqueness
4-Methoxyphenethylmagnesium bromide is unique due to its methoxy group, which provides additional stabilization and reactivity compared to other Grignard reagents. This makes it particularly useful in reactions requiring high selectivity and efficiency .
Properties
IUPAC Name |
magnesium;1-ethyl-4-methoxybenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSINCNMOPYKNC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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